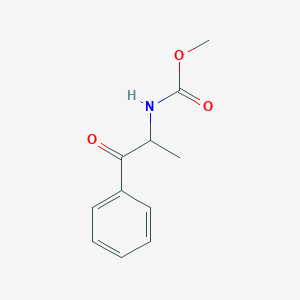
methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate is an organic compound with a molecular structure that includes a carbamate group attached to a phenylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate typically involves the reaction of 1-phenyl-2-propanone with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an alkylating agent, reacting with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(1-oxo-1-phenylpropan-2-yl)carbamate
- N-(1-oxo-1-phenylpropan-2-yl)benzamide
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
Uniqueness
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(12-11(14)15-2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14) |
Clave InChI |
UEQFKNFKRJXEPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


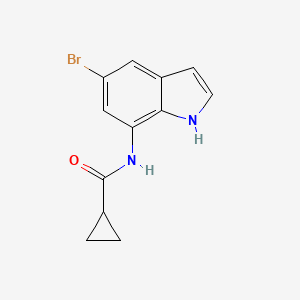

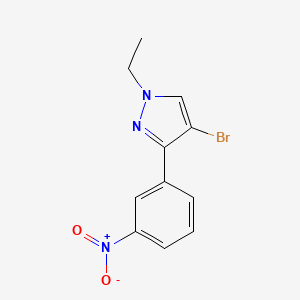

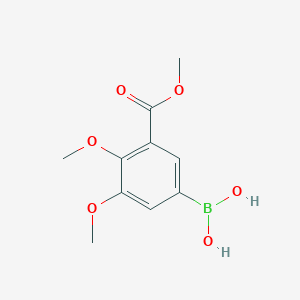


![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
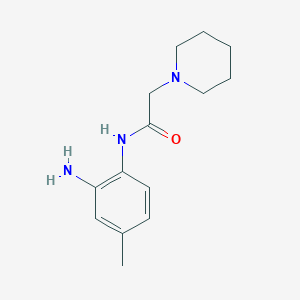
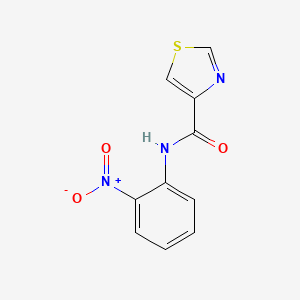
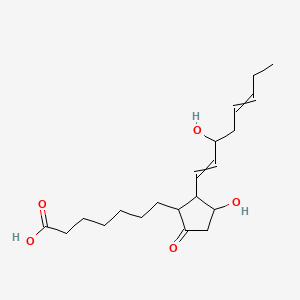
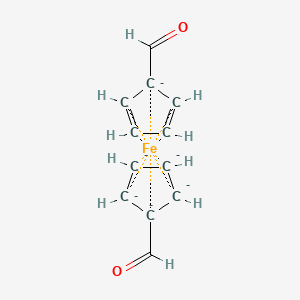
![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)

